(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
CAS No.: 31560-06-2
Cat. No.: VC20868487
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride - 31560-06-2](/images/no_structure.jpg)
Specification
CAS No. | 31560-06-2 |
---|---|
Molecular Formula | C5H10ClNO |
Molecular Weight | 135.59 g/mol |
IUPAC Name | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
Standard InChI | InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1 |
Standard InChI Key | ZFOKPFPITUUCJX-FHAQVOQBSA-N |
Isomeric SMILES | C1[C@H]2CN[C@@H]1CO2.Cl |
SMILES | C1C2CNC1CO2.Cl |
Canonical SMILES | C1C2CNC1CO2.Cl |
Introduction
Chemical Properties and Structure
Basic Properties
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 31560-06-2) is characterized by its molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol . In its pure form, it appears as a white to off-white solid . This compound requires storage at room temperature under inert atmospheric conditions to maintain stability .
The compound's physical and chemical properties are summarized in the following table:
Property | Value |
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CAS Number | 31560-06-2 |
Molecular Formula | C₅H₁₀ClNO |
Molecular Weight | 135.59 g/mol |
Physical Appearance | White to off-white solid |
Storage Conditions | Room temperature, inert atmosphere |
Purity (Commercial) | ≥98.0% (NMR) |
HS Code | 2932209090 |
Structural Features
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride possesses a rare fused bicyclic ring system comprising a pyridine ring annulated to a pyrrole ring in a specific 3,2-b orientation . This unique connectivity imparts distinct reactivity profiles to the molecule. The bridged heterocyclic structure creates a rigid three-dimensional framework that serves as an excellent scaffold for further functionalization.
Stereochemistry
The "(1S,4S)" prefix in the compound's name indicates specific stereochemistry at the 1 and 4 positions of the bicyclic system. This stereochemical configuration is crucial for many applications, particularly in pharmaceutical contexts where the three-dimensional arrangement of atoms significantly impacts biological activity. The compound features a well-defined spatial arrangement that determines its interactions with other molecules and biological systems.
Synthesis Methods
Improved Synthesis Methods
Zhang et al. (2014) reported an improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, as referenced in the scientific literature . This improved methodology likely addresses efficiency, yield, or stereoselectivity challenges present in earlier synthetic approaches.
Recent research has also explored palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes as a method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates, suggesting its potential applicability to various derivatives of the target compound.
Reactions and Transformations
Key Reactions
The literature reveals specific reactions involving (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. One notable transformation is the N-alkylation reaction with 1-bromo-2-chloroethane. In this process, the compound is treated with cesium carbonate in tetrahydrofuran (THF) at 50°C for 19 hours under inert atmosphere to produce (1S,4S)-5-(2-chloroethyl)-2-oxa-5-azabicyclo[2.2.1]heptane with a yield of 19.48% .
The reaction conditions and outcomes are summarized below:
Reaction Component | Specification |
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Starting Material | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, HCl |
Reagents | Cesium carbonate, 1-bromo-2-chloroethane |
Solvent | Tetrahydrofuran (THF) |
Temperature | 50°C |
Duration | 19 hours |
Atmosphere | Nitrogen (inert) |
Product | (1S,4S)-5-(2-chloroethyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Yield | 19.48% |
Further Functionalization
The bicyclic scaffold of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride allows for selective functionalization at specific positions. Products derived from this and similar bicyclic structures can be further elaborated to build up a library of bridged aza-bicyclic compounds . This capability for diversification makes the compound particularly valuable in diversity-oriented synthesis and the creation of compound libraries for screening purposes.
Applications and Importance
Pharmaceutical Applications
The rigid bicyclic structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride makes it a compound of significant interest in pharmaceutical research. Its structural features suggest potential utility in drug discovery, particularly for developing compounds with specific three-dimensional interactions with biological targets.
Role as a Chemical Intermediate
One of the most significant applications of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is its use as a key intermediate for synthesizing a diverse array of substituted pyrrolo[3,2-b]pyridine derivatives . This versatility makes it valuable in constructing more complex molecular architectures with potential applications across multiple fields.
Research by Garsi et al. (2022) explored the use of 2-Oxa-5-azabicyclo[2.2.1]heptane as a platform for functional diversity, specifically in the synthesis of backbone-constrained γ-amino acid analogues . This study highlights the compound's utility in creating structurally diverse molecules with potential biological activity.
Additional Industrial Applications
Beyond pharmaceuticals, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has potential applications in agrochemicals and materials science . In these fields, the compound's ability to impart structural rigidity, specific stereochemistry, or functional diversity to complex molecules makes it a valuable building block for various industrial products.
Current Research and Future Directions
Recent Advances
Current research involving (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride focuses on expanding its utility as a synthetic building block. The work by Garsi et al. (2022) demonstrates its value as a platform for functional diversity , while investigations into palladium-catalyzed transformations for creating related bicyclic structures suggest continuing interest in developing new synthetic methodologies around this scaffold .
Additionally, research has explored the hydrobromide salt form of this compound (CAS: 547716-11-0), indicating ongoing exploration of different salt forms and their properties .
Future Research Opportunities
Several promising directions for future research involving (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride include:
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Development of more efficient and higher-yielding synthetic routes
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Exploration of new functionalization patterns to access diverse derivatives
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Investigation of biological activities of derivatives containing this bicyclic scaffold
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Application in the synthesis of natural products or pharmaceutically active compounds
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Utilization in asymmetric synthesis as a chiral building block or auxiliary
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